molecular formula C10H19FN2O2 B8133047 (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B8133047
M. Wt: 218.27 g/mol
InChI Key: AIGHVUMGNOAZIB-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a fluorinated pyrrolidine ring, which imparts unique chemical properties that are valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-(aminomethyl)-3-chloropyrrolidine-1-carboxylate
  • (S)-tert-Butyl 3-(aminomethyl)-3-bromopyrrolidine-1-carboxylate
  • (S)-tert-Butyl 3-(aminomethyl)-3-iodopyrrolidine-1-carboxylate

Uniqueness

The presence of the fluorine atom in (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGHVUMGNOAZIB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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